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Crystal Structure of 4,4'-Bibenzoic Acid: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a derivative of **4,4'-bibenzoic acid**, specifically its N,N-dimethylformamide (DMF) monosolvate. The data presented is crucial for understanding the solid-state properties, intermolecular interactions, and potential applications of this important organic molecule in fields ranging from materials science to drug development.

Introduction

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear organic linker that has garnered significant interest in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. Its ability to form robust hydrogen-bonded networks dictates its crystal packing and influences the physicochemical properties of the resulting materials. This guide focuses on the crystallographic analysis of **4,4'-bibenzoic acid** co-crystallized with N,N-dimethylformamide, providing a detailed look into its structural characteristics.

Molecular Structure and Conformation

The asymmetric unit of the analyzed crystal structure contains one molecule of **4,4'-bibenzoic** acid and two molecules of DMF. The **4,4'-bibenzoic** acid molecule is located on a crystallographic center of inversion. This inherent symmetry imposes a planar conformation on



the biphenyl core. The carboxylic acid groups are the primary sites for intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of **4,4'-Bibenzoic acid** N,N-dimethylformamide monosolvate.[1]

Parameter	Value
Chemical Formula	C14H10O4 · 2(C3H7NO)
Formula Weight	388.41
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 7.666(7) Å
b = 7.774(7) Å	
c = 9.099(8) Å	
α = 88.549(10)°	_
β = 73.596(10)°	_
γ = 65.208(7)°	_
Cell Volume	469.6(7) Å ³
Z	1
Temperature	150 K
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.044
wR-factor	0.175

Intermolecular Interactions and Crystal Packing



The crystal structure of **4,4'-bibenzoic acid** N,N-dimethylformamide monosolvate is dominated by a network of hydrogen bonds. The carboxylic acid groups of the **4,4'-bibenzoic acid** molecule form strong O-H···O hydrogen bonds with the oxygen atoms of the DMF molecules.[1] This interaction is a classic example of a robust supramolecular synthon.

These hydrogen-bonded units, consisting of one **4,4'-bibenzoic acid** molecule and two DMF molecules, further assemble into infinite chains.[1] This packing motif is a key determinant of the crystal's overall architecture and stability.

Experimental Protocols Synthesis and Crystallization

Synthesis of **4,4'-Bibenzoic Acid**: The synthesis of **4,4'-bibenzoic acid** can be achieved through various organic chemistry methods, often involving the coupling of p-halobenzoic acid derivatives.

Single Crystal Growth: Single crystals of **4,4'-bibenzoic acid** N,N-dimethylformamide monosolvate suitable for X-ray diffraction were obtained by recrystallization from N,N-dimethylformamide.[1] A common procedure involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, or through slow evaporation of the solvent at room temperature.

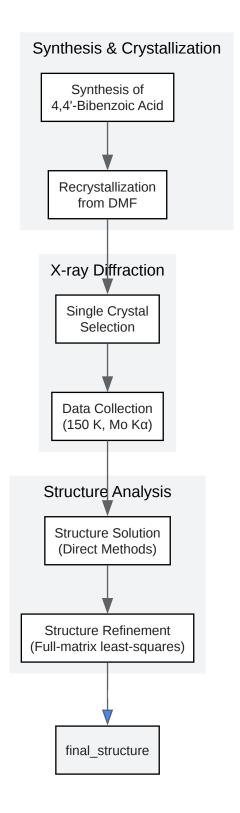
X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data was collected at a low temperature (150 K) to minimize thermal vibrations and obtain higher quality data.[1] Molybdenum Kα radiation was used as the X-ray source.[1]

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid groups were located from the difference Fourier map and refined.

Visualizations Experimental Workflow



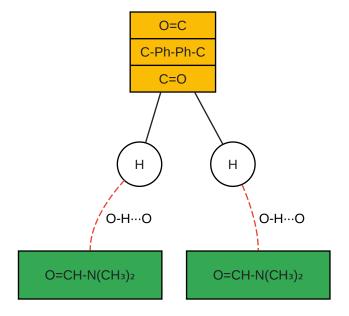


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Caption: Workflow for Crystal Structure Determination.



Hydrogen Bonding Motif



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Caption: Hydrogen Bonding between 4,4'-Bibenzoic Acid and DMF.

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References

- 1. researchgate.net [researchgate.net]
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